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This technical support center provides troubleshooting guidance and frequently asked
guestions (FAQs) to assist researchers, scientists, and drug development professionals in
preparing and submitting an Investigational New Drug (IND) application to the U.S. Food and
Drug Administration (FDA).

Frequently Asked Questions (FAQSs)

Q1: What is an Investigational New Drug (IND) Application?

An IND application is a request submitted to the FDA for authorization to administer an
investigational drug or biological product to humans.[1][2][3] This authorization is necessary to
legally ship and transport a new drug across state lines for the purpose of conducting clinical
trials.[1][4] The primary goal of an IND is to provide the FDA with sufficient information to
assess the safety of the proposed clinical studies.[1][5]

Q2: What are the main components of an IND application?

An IND application is a comprehensive document that must contain information in three broad
areas:

» Animal Pharmacology and Toxicology Studies: This section should include preclinical data
that allows the FDA to assess whether the product is reasonably safe for initial testing in
humans.[1][4][6]
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e Manufacturing Information: This includes detailed information on the composition,
manufacturer, stability, and controls used for manufacturing the drug substance and the drug
product.[1][4][6]

 Clinical Protocols and Investigator Information: This part outlines the detailed protocols for
the proposed clinical studies to ensure that subjects will not be exposed to unnecessary
risks. It also includes information about the qualifications of the clinical investigators.[1][4][7]

Q3: What is the purpose of a pre-IND meeting with the FDA?

A pre-IND meeting provides an opportunity for sponsors to have early dialogue with the FDA
before formally submitting an IND application.[8][9] The benefits of this meeting include:

» Receiving feedback on the proposed development strategy.[10]

 Verifying the suitability of animal models used for safety assessment.[8]

» Determining if the toxicology data is sufficient to support a first-in-human study.[8]
o Discussing any data concerns or potential roadblocks with the agency.[8]

Q4: What are the different types of INDs?

There are three main types of INDs:

 Investigator IND: Submitted by a physician who both initiates and conducts the investigation.

[4]

o Emergency Use IND: Allows the FDA to authorize the use of an experimental drug in an
emergency situation.[3][4]

o Commercial IND: Submitted by a corporate entity with the intention of commercializing the
product.[2]

Troubleshooting Guide

This guide addresses common issues that can lead to delays or clinical holds on an IND
application.
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Problem: My IND application was placed on clinical hold. What are the common reasons for
this?

A clinical hold is an order from the FDA to delay or suspend a proposed or ongoing clinical
investigation.[9] Common reasons for a clinical hold include:

Concerns that the drug poses an unreasonable risk to participants.[9]

Inadequate information in the IND to assess the risks to study subjects.[5]

Flaws in the clinical study design.[9]

Insufficient manufacturing information.[9]
Problem: | am unsure about the required format for my submission.

As of May 5, 2018, commercial INDs and Master Files must be submitted in the Electronic
Common Technical Document (eCTD) standard format.[1] Inadvertent submission mistakes
and incorrect formatting are common reasons for technical rejection.[1][8] It is crucial to double-
check that the correct eCTD format is being followed and all necessary documents are
included.[1]

Problem: How much data is too much or too little?
Providing either too much or too little information can be detrimental to your application.

e Too much data: Including unnecessary information or large amounts of unexplained data can
slow down the review process and may suggest a lack of a clear strategy.[7][8]

 Too little data: Forgetting to provide relevant explanations or supporting data for your results
is a common pitfall.[7][8] The application must contain enough detail for the FDA to
understand the safety issues and how they will be mitigated.[1]

Common Pitfalls in IND Submissions and How to
Avoid Them
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The following table summarizes common mistakes made during IND submissions and provides

recommendations to prevent them.

Common Pitfall

Description

Recommendation

Poorly Written or Disorganized

Application

Submissions that are difficult to
read, contain grammatical
errors, or have a confusing

structure can lead to rejection.

[8]1°]

Ensure the application is clear,
well-organized, and to the
point. Think from the
perspective of the FDA

reviewer.[9]

Inadequate Support for Claims

Lack of clear data and
explanations for results, or a
mismatch between results and
the protocol, can raise red
flags.[8]

Provide clear data and
rationales for all conclusions.
Ensure results directly support

the proposed clinical protocol.

[1]

Underestimating Time and

Resources

The IND process is complex
and time-consuming, pulling
together information from

multiple disciplines.[7]

Begin the process early and
allocate sulfficient time and
resources for a thorough and

collaborative effort.[1][7]

Failure to Disclose Potential
Risks

Not clearly stating the potential
risks of the drug or biologic can

damage credibility.[1][8]

Be transparent about potential
safety concerns and clearly
outline how these risks will be

mitigated.[1]

Not Seeking FDA Guidance

Choosing not to have a pre-
IND meeting can lead to
missed opportunities for critical
feedback.[8][9]

Take advantage of the FDA's
pre-IND consultation program
to get valuable insights and

guidance.[9]

Experimental Workflow: The IND Submission and

Review Process

The following diagram illustrates the general workflow for the Investigational New Drug (IND)

application submission and review process.
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Caption: A flowchart of the IND submission and review process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt
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